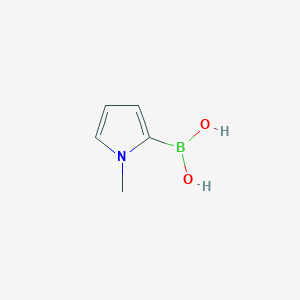![molecular formula C8H8N2 B1613024 1-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 860297-49-0](/img/structure/B1613024.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Related compounds have been reported to affect various pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been reported to have various biological activities, suggesting that 1-methyl-1h-pyrrolo[2,3-c]pyridine may have similar effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound forms hydrogen bonds with specific amino acid residues in the colchicine-binding site of tubulin, enhancing its inhibitory effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects the dynamics of microtubules, which are critical for maintaining cell structure and function . Furthermore, this compound has been observed to alter the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the colchicine-binding site of tubulin, forming hydrogen bonds with specific amino acid residues . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . Additionally, this compound modulates the activity of various enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biochemical properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it affects the levels of key metabolites, influencing cellular energy production and biosynthetic processes . These interactions contribute to the compound’s overall biochemical and pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs are critical factors that determine its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it may undergo post-translational modifications that direct it to specific organelles or cellular compartments . These targeting signals play a crucial role in determining the compound’s subcellular distribution and its subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves palladium-mediated coupling reactions. One common method is the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by cyclization to form the desired pyrrolo[2,3-c]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale palladium-catalyzed coupling reactions, which are scalable and efficient for producing significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
- 1H-pyrrolo[3,2-c]pyridine
- 1H-pyrrolo[2,3-b]pyridine
- Pyrrolo[2,3-d]pyrimidine
Uniqueness: 1-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct electronic properties and biological activities. Compared to other similar compounds, it exhibits higher selectivity and potency in inhibiting certain protein kinases, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMDNQTEJJLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632695 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-49-0 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)



